

An In-Depth Technical Guide to Sulfo-Cyanine5 DBCO for Researchers

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Compound of Interest

Compound Name: Sulfo-Cyanine5 DBCO

Cat. No.: B14751354

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This technical guide provides a comprehensive overview of Sulfo-Cyanine5 Dibenzocyclooctyne (Sulfo-Cy5 DBCO), a fluorescent labeling reagent, for researchers, scientists, and drug development professionals. This document details the molecule's structure, properties, and core applications, with a focus on its use in copper-free click chemistry for bioconjugation.

Core Concepts: Structure and Functionality

Sulfo-Cyanine5 DBCO is a bifunctional molecule that integrates the bright, far-red fluorescence of the Sulfo-Cyanine5 dye with the highly reactive DBCO group. The Sulfo-Cy5 core is a water-soluble cyanine dye, making this reagent particularly well-suited for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2] The sulfonated nature of the dye not only enhances water solubility but also reduces the tendency of labeled biomolecules to aggregate.[2]

The DBCO (Dibenzocyclooctyne) group is a strained alkyne that enables rapid and specific covalent bond formation with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is notable for proceeding efficiently at physiological temperatures and in the absence of a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies. [3]

Chemical Structure of Sulfo-Cyanine5 DBCO

Logical relationship between the core components of **Sulfo-Cyanine5 DBCO**.

Quantitative Data Summary

The spectral and physical properties of **Sulfo-Cyanine5 DBCO** are summarized in the table below. These values are compiled from various commercial suppliers and should be considered as typical.

Property	Value	Reference(s)
Chemical Formula	C ₅₂ H ₅₆ N ₄ O ₁₁ S ₃	[4]
Molecular Weight	1009.2 g/mol	
CAS Number	1564286-24-3	
Excitation Maximum (λ _{ex})	646 - 647 nm	
Emission Maximum (λ _{em})	662 - 670 nm	
Molar Extinction Coefficient	~250,000 - 271,000 M ⁻¹ cm ⁻¹ at 646 nm	
Fluorescence Quantum Yield	~0.28	
Solubility	Water, DMSO, DMF	
Storage Conditions	-20°C, protected from light	

Experimental Protocols

The following protocols provide a general framework for the labeling of azide-modified proteins and cells with **Sulfo-Cyanine5 DBCO**. Optimization may be required for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: The buffer must not contain sodium azide.
- **Sulfo-Cyanine5 DBCO**
- Anhydrous DMSO or water to prepare the dye stock solution
- Spin desalting columns or dialysis equipment for purification

Procedure:

- Prepare **Sulfo-Cyanine5 DBCO** Stock Solution: Dissolve **Sulfo-Cyanine5 DBCO** in anhydrous DMSO or water to a concentration of 1-10 mM.
- Reaction Setup:
 - For a typical labeling reaction, use a 2-4 fold molar excess of **Sulfo-Cyanine5 DBCO** relative to the azide-modified protein.
 - Add the calculated volume of the **Sulfo-Cyanine5 DBCO** stock solution to the protein solution.
 - Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.
- Purification: Remove unreacted **Sulfo-Cyanine5 DBCO** using a spin desalting column or by dialysis against a suitable buffer.
- Characterization (Optional): The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for the Sulfo-Cy5 dye).

Protocol 2: Live Cell Surface Labeling

This protocol is for labeling cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

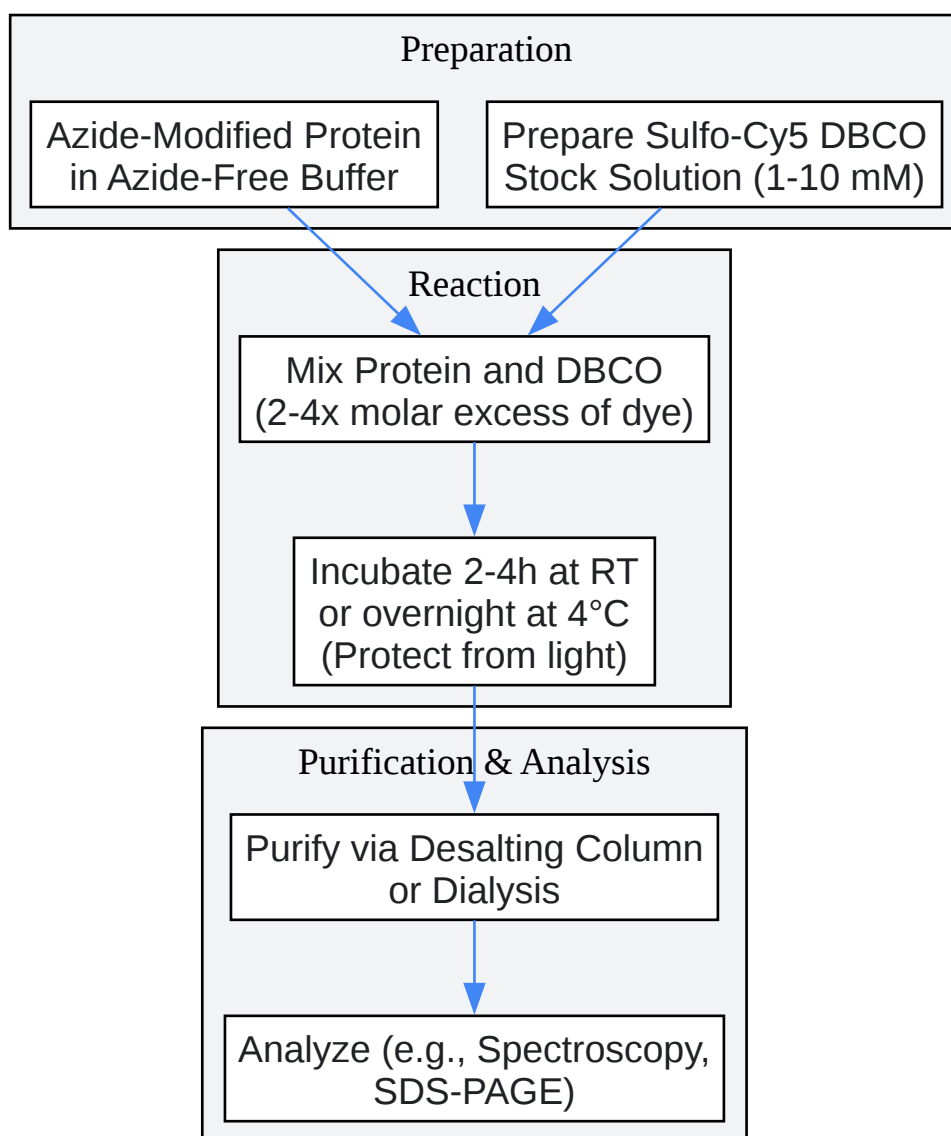
- Cells with azide-modified surface glycans (e.g., after incubation with an azide-containing sugar analog)
- **Sulfo-Cyanine5 DBCO**
- Live-cell imaging medium (e.g., serum-free medium or PBS)
- (Optional) Nuclear counterstain (e.g., Hoechst 33342)

Procedure:

- **Cell Preparation:** After metabolic labeling with an azide-containing sugar, wash the cells twice with warm PBS or other suitable buffer.
- **Prepare Staining Solution:** Dilute the **Sulfo-Cyanine5 DBCO** stock solution in live-cell imaging medium to a final concentration of 10-50 μM .
- **Staining:** Add the staining solution to the washed cells and incubate for 30-60 minutes at 37°C, protected from light.
- **Washing:** Gently wash the cells three times with the imaging medium to remove unbound dye.
- **Imaging:** The cells are now ready for fluorescence microscopy.

Mandatory Visualizations

Logical Workflow for Protein Labeling

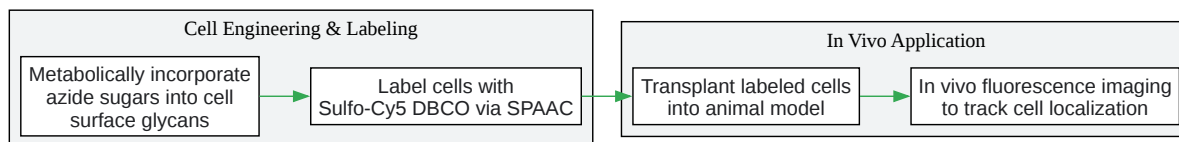


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Workflow for labeling an azide-modified protein with **Sulfo-Cyanine5 DBCO**.

Experimental Workflow for In Vivo Cell Tracking

This diagram illustrates a general workflow for labeling cells ex vivo and then tracking them in vivo.



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Workflow for in vivo cell tracking using **Sulfo-Cyanine5 DBCO** labeling.

Conclusion

Sulfo-Cyanine5 DBCO is a powerful tool for the fluorescent labeling of biomolecules in complex biological systems. Its water solubility, bright far-red fluorescence, and bioorthogonal reactivity make it an excellent choice for a wide range of applications, from in vitro protein studies to in vivo cell tracking. The detailed protocols and data provided in this guide are intended to facilitate the successful application of this versatile reagent in your research endeavors.

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